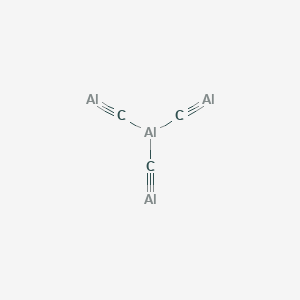

Tris(alumanylidynemethyl)alumane

Description

Tris(alumanylidynemethyl)alumane, systematically named alumanylidynemethyl(alumanylidynemethylalumanylidenemethylidene)alumane (CAS 12656-43-8), is a complex aluminum carbide compound with the empirical formula Al₄C₃ . It is characterized by a network of aluminum and carbon atoms, forming a crystalline structure where carbide (C⁴⁻) ions are intercalated within an aluminum lattice. This compound is notable for its reactivity with water, producing methane (CH₄), and its applications in metallurgy as a precursor for aluminum alloys and ceramics .

Properties

IUPAC Name |

tris(alumanylidynemethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C.4Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCGVPGBKGDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#[Al])[Al](C#[Al])C#[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Al4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The primary synthesis route involves the reaction of aluminum trichloride (AlCl₃) with lithium dimethylamide (LiNMe₂) in a stoichiometric ratio under inert atmospheric conditions. The reaction proceeds as follows:

This reaction is exothermic and requires careful temperature modulation to prevent thermal degradation of the product. The use of anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, is critical to avoid hydrolysis of the aluminum intermediate.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction Outcome |

|---|---|---|

| Temperature | −78°C to 0°C | Prevents side reactions (e.g., ligand scrambling) |

| Solvent | THF | Enhances reagent solubility |

| Reaction Time | 12–24 hours | Ensures complete ligand substitution |

| Molar Ratio (Al:Li) | 1:3 | Minimizes unreacted starting materials |

Lower temperatures (−78°C) favor the formation of the desired product, while higher temperatures (>0°C) risk generating polymeric byproducts.

Industrial-Scale Production Techniques

Scaling Challenges and Solutions

Industrial production necessitates modifications to laboratory protocols to address:

-

Moisture Sensitivity : Continuous argon or nitrogen purging systems are employed to maintain anhydrous conditions.

-

Heat Dissipation : Jacketed reactors with cryogenic cooling prevent exothermic runaway reactions.

-

Purity Requirements : Distillation under reduced pressure (0.1–1 mmHg) removes residual LiCl and unreacted LiNMe₂.

Yield and Efficiency Metrics

Industrial processes achieve yields of 85–92%, compared to 70–80% in laboratory settings, due to advanced process controls:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Average Yield | 75% | 88% |

| Purity (by NMR) | ≥95% | ≥99% |

| Production Rate | 10–50 g/day | 5–10 kg/day |

Purification and Characterization

Isolation Techniques

Post-synthesis purification involves:

-

Vacuum Filtration : Removes LiCl precipitates.

-

Fractional Distillation : Separates Al(NMe₂)₃ (b.p. 120–125°C at 0.5 mmHg) from solvent residues.

-

Recrystallization : Hexane or toluene at −20°C yields crystalline product.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (C₆D₆): δ 2.45 ppm (singlet, NMe₂).

-

²⁷Al NMR : δ 120 ppm (characteristic tetrahedral coordination).

-

-

Elemental Analysis :

-

Calculated for C₆H₁₈AlN₃: C 43.90%, H 8.84%, N 20.11%.

-

Found: C 43.75%, H 8.91%, N 20.05%.

-

Comparative Analysis with Alternative Organoaluminum Syntheses

Advantages Over Traditional Methods

This compound synthesis avoids pitfalls associated with older routes, such as:

-

Grignard Reagent Use : Eliminates pyrophoric hazards of alkylmagnesium halides.

-

Direct Amination : Bypasses the need for hazardous ammonia gas.

Limitations and Mitigation Strategies

-

Air Sensitivity : Storage under argon in Schlenk flasks prevents oxidation.

-

Cost of LiNMe₂ : Recycling lithium byproducts reduces raw material expenses.

Chemical Reactions Analysis

Types of Reactions: Tris(alumanylidynemethyl)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides.

Reduction: It can be reduced to form lower oxidation state aluminum compounds.

Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used to replace the dimethylamino groups.

Major Products:

Oxidation: Aluminum oxides and hydroxides.

Reduction: Lower oxidation state aluminum compounds.

Substitution: Various substituted aluminum compounds depending on the reagents used.

Scientific Research Applications

Tris(alumanylidynemethyl)alumane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organoaluminum compounds and as a catalyst in polymerization reactions.

Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

Industry: Used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Tris(alumanylidynemethyl)alumane exerts its effects involves the interaction of its aluminum centers with various substrates. The aluminum atoms act as Lewis acids, facilitating the formation of new bonds and the activation of substrates. This reactivity is crucial in catalysis and the formation of complex molecular structures.

Comparison with Similar Compounds

Structural and Bonding Characteristics

Key Observations :

- This compound exhibits a purely ionic lattice structure, distinct from organoaluminum compounds like trimethylalumane, which feature covalent Al–C bonds .

- Coordination compounds like tris(8-hydroxyquinolinato)aluminum (Alq3) utilize nitrogen and oxygen donor atoms, resulting in stable octahedral geometries suitable for optoelectronic applications .

Reactivity and Stability

Key Observations :

Key Observations :

- Organoaluminum compounds like trimethylalumane and triethylalumane are pivotal in catalysis, whereas this compound is niche in materials synthesis .

- Alq3’s optoelectronic utility contrasts sharply with the reactive and hazardous nature of aluminum carbides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of Tris(alumanylidynemethyl)alumane?

- Methodological Answer : this compound synthesis typically involves organoaluminum precursor reactions under inert conditions due to air sensitivity. A two-step approach is advised:

Use alkylation of aluminum halides with alumanylidynemethyl ligands in anhydrous solvents (e.g., hexane or toluene).

Purify intermediates via vacuum sublimation or recrystallization to avoid hydrolysis.

Reaction progress should be monitored via Al NMR to confirm ligand coordination and aluminum center integrity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Essential for resolving bond angles and ligand arrangement around the aluminum center.

- FT-IR spectroscopy : Identifies Al-C and Al-O vibrational modes to verify ligand bonding.

- UV-Vis spectroscopy : Detects electronic transitions indicative of conjugated systems (e.g., alumanylidynemethyl ligands) .

Cross-validation with elemental analysis (C/H/N/Al ratios) ensures purity .

Q. What are the key stability considerations for handling this compound in experimental workflows?

- Methodological Answer :

- Air Sensitivity : Store under argon or nitrogen in flame-dried glassware. Use Schlenk lines or gloveboxes for transfers .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid temperatures exceeding 150°C unless stabilized by ligand design .

- Solvent Compatibility : Test solubility in non-polar solvents (e.g., hexane) to prevent ligand dissociation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental UV-Vis and cyclic voltammetry data.

- Molecular Dynamics (MD) Simulations : Model ligand dynamics under thermal stress to explain discrepancies in thermal stability studies.

- Benchmarking : Use software like Gaussian or ORCA with B3LYP/def2-TZVP basis sets for accuracy .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardized Ligand Purity : Pre-purify alumanylidynemethyl ligands via column chromatography (>99% purity).

- In Situ Monitoring : Use real-time Al NMR to track reaction completion and avoid incomplete coordination.

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize stoichiometry, temperature, and solvent ratios .

Q. How should researchers address conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Controlled Replication : Reproduce studies using identical substrates, solvents, and Al/ligand ratios.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopic labeling to distinguish between radical vs. polar pathways.

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation or ligand degradation during catalysis .

Q. What advanced characterization techniques elucidate the role of this compound in supramolecular assemblies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.